Cas no 2248378-47-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate is a specialized chemical compound featuring a unique molecular structure combining an isoindole-1,3-dione core with a substituted phenoxypropanoate moiety. This structure imparts distinct reactivity and functional properties, making it valuable in synthetic organic chemistry and agrochemical applications. The presence of chloro and methoxy substituents enhances its potential as an intermediate in the synthesis of biologically active compounds, including herbicides or pharmaceuticals. Its stability under controlled conditions and precise functional group arrangement allow for selective modifications, facilitating targeted derivatization. This compound is particularly suited for research requiring structurally complex intermediates with defined stereochemical and electronic characteristics.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate structure
2248378-47-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate
CAS No:2248378-47-2
MF:C19H16ClNO6
MW:389.786444664001
CID:5846891
PubChem ID:165729218
Update Time:2025-06-08

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate Chemical and Physical Properties

Names and Identifiers

    • 2248378-47-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate
    • EN300-6521334
    • Inchi: 1S/C19H16ClNO6/c1-11-9-12(20)7-8-15(11)26-16(10-25-2)19(24)27-21-17(22)13-5-3-4-6-14(13)18(21)23/h3-9,16H,10H2,1-2H3
    • InChI Key: UNKBAIGBMBHFIZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)OC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)COC

Computed Properties

  • Exact Mass: 389.0666149g/mol
  • Monoisotopic Mass: 389.0666149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate (CAS No. 2248378-47-2)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate (CAS No. 2248378-47-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a chlorinated phenyl ether substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The 1,3-dioxoisoindoline core is a well-known scaffold in the design of bioactive molecules due to its ability to modulate various biological targets. This moiety is often associated with anti-inflammatory, antiviral, and anticancer properties. The presence of the chlorinated phenyl ether substituent further enhances the compound's lipophilicity and cellular permeability, making it a promising candidate for drug development.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent inhibitory activity against the enzyme AChE, which is implicated in Alzheimer's disease. The researchers found that the compound effectively crossed the blood-brain barrier and demonstrated neuroprotective effects in preclinical models.

In another study conducted by a team at the University of California, the compound was evaluated for its antiviral properties against several RNA viruses, including influenza and SARS-CoV-2. The results showed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate exhibited significant antiviral activity by inhibiting viral replication and reducing viral load in infected cells. These findings suggest that the compound could be further developed as a broad-spectrum antiviral agent.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate have also been extensively studied. A pharmacokinetic analysis revealed that the compound has favorable oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Additionally, the compound showed low toxicity in both in vitro and in vivo toxicity assays, indicating its safety profile.

In terms of synthetic accessibility, the compound can be synthesized through a multi-step process involving several key reactions such as esterification, substitution, and cyclization. The synthetic route has been optimized to improve yield and purity, making it feasible for large-scale production. This synthetic flexibility allows for further modifications to enhance the compound's biological activity or to tailor it for specific therapeutic applications.

The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate extend beyond its current research focus areas. Ongoing studies are exploring its efficacy in treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Preliminary results from these studies are promising and warrant further investigation.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-chloro-2-methylphenoxy)-3-methoxypropanoate (CAS No. 2248378-47-2) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug development. Continued research into this compound is expected to yield valuable insights into its mechanisms of action and therapeutic potential.

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